molecular formula C17H15N3O2 B12480896 3,5-Dimethyl-4-(3-nitrophenyl)-1-phenylpyrazole CAS No. 5789-38-8

3,5-Dimethyl-4-(3-nitrophenyl)-1-phenylpyrazole

Cat. No.: B12480896
CAS No.: 5789-38-8
M. Wt: 293.32 g/mol
InChI Key: FUPRWLNOXUBNQV-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(3-nitrophenyl)-1-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-4-(3-nitrophenyl)-1-phenyl-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with 3-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(3-nitrophenyl)-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

    Condensation: Aldehydes or ketones in the presence of a base like sodium hydroxide.

Major Products

    Reduction: 3,5-Dimethyl-4-(3-aminophenyl)-1-phenyl-1H-pyrazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Condensation: New heterocyclic compounds with extended conjugation.

Scientific Research Applications

3,5-Dimethyl-4-(3-nitrophenyl)-1-phenyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-(3-nitrophenyl)-1-phenyl-1H-pyrazole is not fully understood. it is believed to interact with various molecular targets and pathways:

    Molecular Targets: Enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes.

    Pathways: May inhibit the production of pro-inflammatory mediators like prostaglandins, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-phenyl-1H-pyrazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    4-(3-Nitrophenyl)-1-phenyl-1H-pyrazole: Lacks the methyl groups, which may affect its steric properties and interactions with biological targets.

Uniqueness

3,5-Dimethyl-4-(3-nitrophenyl)-1-phenyl-1H-pyrazole is unique due to the presence of both methyl and nitro groups, which contribute to its distinct chemical and biological properties

Properties

CAS No.

5789-38-8

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

3,5-dimethyl-4-(3-nitrophenyl)-1-phenylpyrazole

InChI

InChI=1S/C17H15N3O2/c1-12-17(14-7-6-10-16(11-14)20(21)22)13(2)19(18-12)15-8-4-3-5-9-15/h3-11H,1-2H3

InChI Key

FUPRWLNOXUBNQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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